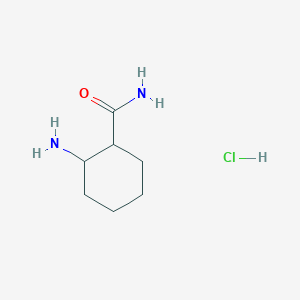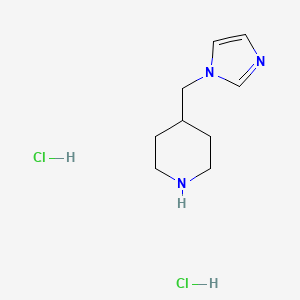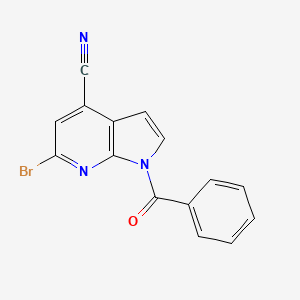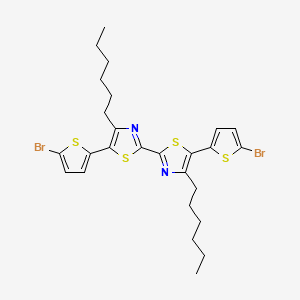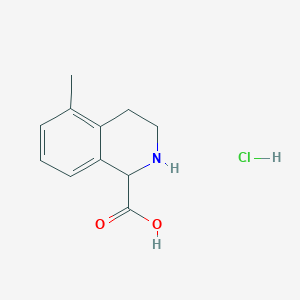
5-Methyl-1,2,3,4-Tetrahydroisochinolin-1-carbonsäurehydrochlorid
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ-based compounds, including the 5-methyl derivative, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . A series of THIQ-3-carboxylic acid derivatives was designed by cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . The alcohol on the resulting intermediate was converted to an alkyl chloride using SOCl2, which was then used to alkylate various amines to yield the final compounds .
Molecular Structure Analysis
The molecular structure of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is characterized by a THIQ nucleus, which is a common structural motif in various natural and non-natural compounds with intriguing biological properties .
Chemical Reactions Analysis
THIQs have been functionalized at the C(1) position through various multicomponent reactions . These reactions improve the atom economy, selectivity, and yield of the product, making them a central part of sustainable synthetic methodologies .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Erkrankungen
Tetrahydroisochinolin-Derivate wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen untersucht. Sie zeigen vielfältige biologische Aktivitäten, die bei der Behandlung von Erkrankungen wie Parkinson-Krankheit von Vorteil sein können. Beispielsweise wurden Verbindungen, die dem 5-Methyl-1,2,3,4-Tetrahydroisochinolin-1-carbonsäurehydrochlorid ähneln, in Tierstudien zur Modellierung der Parkinson-Krankheit verwendet .
Antibakterielle Aktivität
Diese Verbindungen zeigen auch vielversprechende Ergebnisse gegen verschiedene infektiöse Krankheitserreger. Ihr Strukturmotiv ist in Naturprodukten und therapeutischen Leitstrukturen mit antimikrobiellen Eigenschaften häufig anzutreffen .
Synthese von Alkaloiden
Die C(1)-Funktionalisierung von Tetrahydroisochinolin ist ein bedeutendes Forschungsgebiet, da es als Vorläufer für verschiedene Alkaloide dient. Diese Alkaloide zeigen ein breites Spektrum an biologischen Aktivitäten und werden in verschiedenen therapeutischen Anwendungen eingesetzt .
Chemische Synthese
In der chemischen Synthese sind Tetrahydroisochinolin-Derivate wertvolle Zwischenprodukte. Sie werden verwendet, um hochfunktionalisierte enantiomere Verbindungen durch robuste und effiziente Synthesewege zu erzeugen .
Verhaltensstudien
Einige Derivate wurden auf ihre Auswirkungen auf das Verhalten in Tiermodellen untersucht. Beispielsweise wurden bei bestimmten Tetrahydroisochinolin-Verbindungen Veränderungen in den Ergebnissen des Zwangsschwimmtests beobachtet .
Forschung zu Umweltgiften
Es wurden auch Untersuchungen zur Bildung von Lewy-Körperchen durchgeführt, die durch Umweltgifte wie Rotenon induziert werden, wobei Tetrahydroisochinolin-Derivate als Teil der Studie verwendet wurden .
Wirkmechanismus
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to exert their effects through various mechanisms, depending on their specific structure and the nature of their targets .
Biochemical Pathways
Thiqs are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiqs are known to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is relatively easy to synthesize and is widely available. In addition, it is relatively stable and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water and must be dissolved in an organic solvent before use. In addition, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future applications of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride are numerous. It could be used in the synthesis of new compounds with potential therapeutic applications. In addition, it could be used in the development of new drugs or treatments for various diseases. Finally, it could be used in the development of new diagnostic tests or imaging techniques.
Biochemische Analyse
Biochemical Properties
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . The interaction with MAO can lead to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters such as dopamine and serotonin. Additionally, 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride may interact with other proteins and receptors, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell growth and differentiation . Additionally, 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior. These effects on cellular processes highlight the potential of this compound in studying cell biology and developing therapeutic strategies.
Molecular Mechanism
The molecular mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride involves various interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it has been shown to inhibit the activity of monoamine oxidase by binding to its active site . This inhibition leads to an increase in the levels of neurotransmitters, affecting neuronal signaling and function. Additionally, 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride may modulate the activity of other enzymes and receptors, contributing to its overall molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is relatively stable under normal laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and a decrease in its activity. Additionally, long-term studies have indicated that this compound can have sustained effects on cellular processes, highlighting its potential for use in extended experimental settings.
Dosage Effects in Animal Models
The effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects on cellular function and behavior . High doses may lead to toxic or adverse effects, such as neurotoxicity and behavioral changes. These dosage-dependent effects highlight the importance of determining the optimal dosage for experimental and therapeutic applications of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.
Metabolic Pathways
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can be metabolized by monoamine oxidase, leading to the formation of specific metabolites . These metabolites can further interact with other enzymes and pathways, contributing to the overall metabolic effects of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical and pharmacological properties.
Transport and Distribution
The transport and distribution of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride within cells and tissues are essential for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects. The distribution of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, by targeting signals and post-translational modifications The localization of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride within these compartments can influence its interactions with biomolecules and its overall biochemical effects
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJAHVAZBKGRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354951-10-2 | |
| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



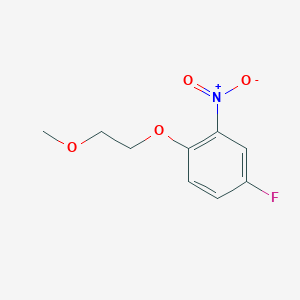

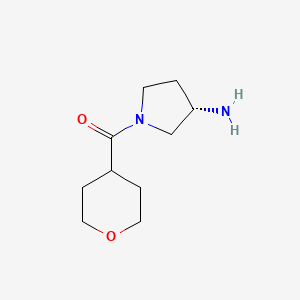

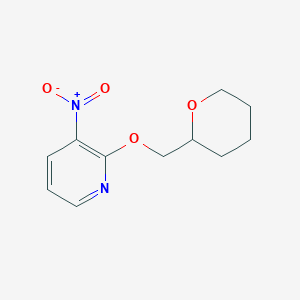
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1441507.png)


